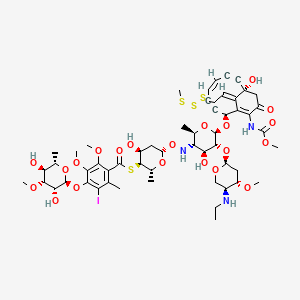![molecular formula C16H17F2N5O2 B1250416 {[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide](/img/structure/B1250416.png)
{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-difluorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide is a member of the class of pryrazoles that is 4-amino-1H-pyrazole-3-carboxylic acid in which the primary amino group has been acylated by a 2,6-difluorobenzoyl group and in which the carboxylic acid has been converted to a carboxamide by formal condensation with the primary amino group of 4-aminopiperidine. It is a CDK1, CDK2 and CDK17 kinase inhibitor. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is a member of piperidines, a member of pyrazoles, a secondary carboxamide and a difluorobenzene.
Applications De Recherche Scientifique
Synthesis and Structure Characterization
The compound "{[(2,6-difluorophenyl)carbonyl]amino}-N-piperidin-4-yl-1H-pyrazole-3-carboxamide" and its analogs have been subjects of interest in the synthesis and structural characterization. For instance, Li et al. (2015) synthesized a similar compound, 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, and characterized its structure using various techniques, revealing a monoclinic crystal system with specific hydrogen bonds and intermolecular interactions. This illustrates the compound's complex structure and potential for detailed molecular interaction studies (Li et al., 2015).
Molecular Interaction and Binding Analysis
Shim et al. (2002) conducted a molecular interaction study of a similar antagonist compound, detailing its conformational analysis and interaction with cannabinoid receptors. The study provided insights into the molecule's energetics, conformations, and molecular field analysis, crucial for understanding its potential biological interactions (Shim et al., 2002).
Radiochemistry and Imaging Applications
Synthesis for Imaging Applications
Katoch-Rouse and Horti (2003) explored the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the compound's potential as a radiotracer for studying cannabinoid receptors using positron emission tomography. This research indicates the compound's applicability in neuroimaging and receptor study (Katoch-Rouse & Horti, 2003).
Biological Activity and Receptor Studies
Biological Activity and Receptor Affinity
Murineddu et al. (2006) synthesized new analogues of the compound and evaluated their affinity for cannabinoid receptors, demonstrating significant biological activity and potential for further pharmacological research (Murineddu et al., 2006).
Propriétés
Formule moléculaire |
C16H17F2N5O2 |
|---|---|
Poids moléculaire |
349.34 g/mol |
Nom IUPAC |
4-[(2,6-difluorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H17F2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24) |
Clé InChI |
CXBHMSHVCKEEGW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,4R,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1250336.png)


![cyanidin 3-O-[beta-D-xylosyl-(1->2)-beta-D-galactoside]](/img/structure/B1250346.png)

![2-[(2R)-2-benzylsulfinyl-4-oxoazetidin-1-yl]-N-[6-(4-chlorophenyl)hexyl]acetamide](/img/structure/B1250348.png)






